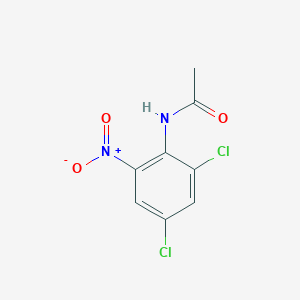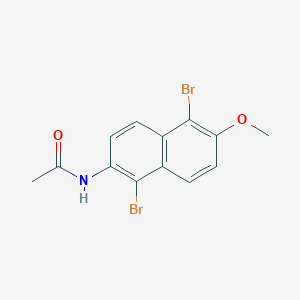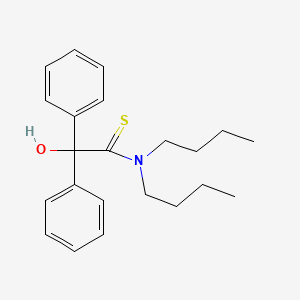
2-(1H-Imidazol-1-yl)-1,4-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Imidazol-1-yl)-1,4-benzenediol is a compound that features an imidazole ring attached to a benzenediol structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzenediol structure consists of a benzene ring with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1,4-benzenediol typically involves the reaction of 1,4-benzenediol with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 1,4-benzenediol is replaced by the imidazole group. This reaction can be facilitated by using a base such as sodium hydride in a polar aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1H-Imidazol-1-yl)-1,4-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of acylated or alkylated derivatives.
科学研究应用
2-(1H-Imidazol-1-yl)-1,4-benzenediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1H-Imidazol-1-yl)-1,4-benzenediol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
1H-Imidazole: A simpler structure with only the imidazole ring.
1,4-Benzenediol: Contains only the benzenediol structure without the imidazole ring.
2-(1H-Imidazol-1-yl)ethanol: Contains an imidazole ring attached to an ethanol group.
Uniqueness
2-(1H-Imidazol-1-yl)-1,4-benzenediol is unique due to the combination of the imidazole ring and the benzenediol structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
属性
CAS 编号 |
75056-81-4 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
2-imidazol-1-ylbenzene-1,4-diol |
InChI |
InChI=1S/C9H8N2O2/c12-7-1-2-9(13)8(5-7)11-4-3-10-6-11/h1-6,12-13H |
InChI 键 |
FJEODMQMKPUNRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)N2C=CN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


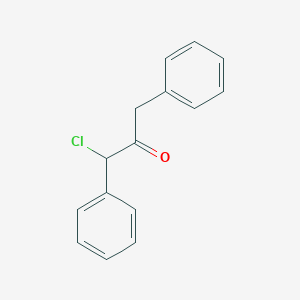
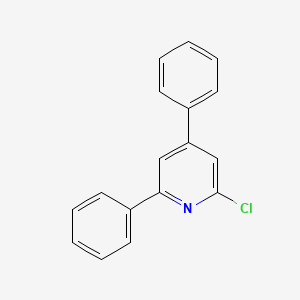

![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
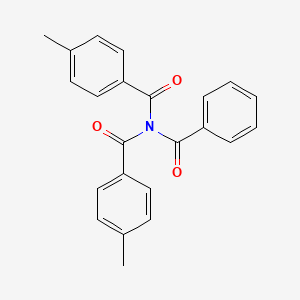
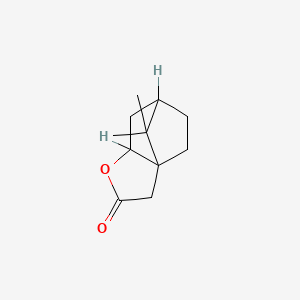
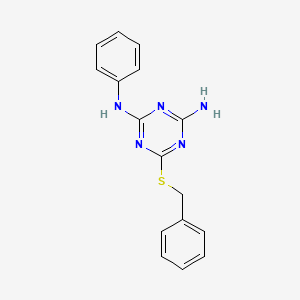

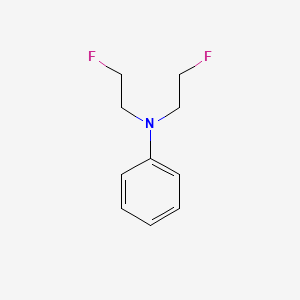
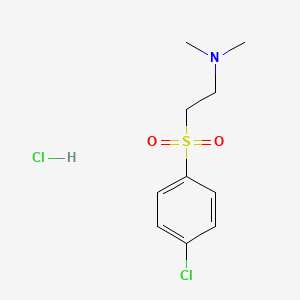
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
